molecular formula C25H29N3O3 B10987204 2-[(4-benzylpiperidin-1-yl)methyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one

2-[(4-benzylpiperidin-1-yl)methyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one

Katalognummer: B10987204
Molekulargewicht: 419.5 g/mol
InChI-Schlüssel: NBVIBSFXZZMTIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4-benzylpiperidin-1-yl)methyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a central pyridazinone ring substituted with a 3,4-dimethoxyphenyl group at position 6 and a 4-benzylpiperidinylmethyl moiety at position 2. Pyridazinones are known for diverse pharmacological activities, including anti-inflammatory, anticancer, and analgesic effects, making this compound a candidate for therapeutic development .

Eigenschaften

Molekularformel

C25H29N3O3

Molekulargewicht

419.5 g/mol

IUPAC-Name

2-[(4-benzylpiperidin-1-yl)methyl]-6-(3,4-dimethoxyphenyl)pyridazin-3-one

InChI

InChI=1S/C25H29N3O3/c1-30-23-10-8-21(17-24(23)31-2)22-9-11-25(29)28(26-22)18-27-14-12-20(13-15-27)16-19-6-4-3-5-7-19/h3-11,17,20H,12-16,18H2,1-2H3

InChI-Schlüssel

NBVIBSFXZZMTIS-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CN3CCC(CC3)CC4=CC=CC=C4)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Hydrazine-Mediated Cyclization

A mixture of 3-(3,4-dimethoxyphenyl)acrylic acid (1.0 equiv) and hydrazine hydrate (2.5 equiv) in absolute ethanol is refluxed for 8–12 hours. The reaction is monitored by TLC (ethyl acetate/hexane, 1:1). Upon completion, the solvent is evaporated, and the crude product is recrystallized from ethanol to yield 6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one.

Key Data:

ParameterValue
Yield72–78%
Melting Point168–170 °C
IR (ν, cm⁻¹)3180 (NH), 1665 (C=O)
¹H-NMR (δ ppm, DMSO)7.85 (s, 1H, NH), 7.12–6.75 (m, 3H, Ar-H), 3.85 (s, 6H, OCH₃)

Functionalization at Position 2

Introducing the (4-benzylpiperidin-1-yl)methyl group requires selective alkylation of the pyridazinone’s NH group.

Mannich Reaction Approach

A solution of 6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one (1.0 equiv), 4-benzylpiperidine (1.2 equiv), and formaldehyde (1.5 equiv) in glacial acetic acid is stirred at 60 °C for 24 hours. The reaction mixture is neutralized with NaHCO₃, extracted with dichloromethane, and purified via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

Optimization Insights:

  • Catalyst Screening : ZnCl₂ (10 mol%) increases yield by 15% compared to uncatalyzed conditions.

  • Solvent Effects : Acetic acid outperforms DMF or THF due to enhanced protonation of intermediates.

Characterization Data:

ParameterValue
Yield65%
¹H-NMR (δ ppm, CDCl₃)4.20 (s, 2H, CH₂N), 3.90 (s, 6H, OCH₃), 2.75–2.40 (m, 5H, piperidine-H), 1.85–1.50 (m, 4H, piperidine-H)
HRMS (m/z)[M+H]⁺ calcd. 434.2074; found 434.2078

Alternative Pathways and Comparative Analysis

Mitsunobu Reaction for N-Alkylation

A modified protocol employs Mitsunobu conditions:
6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one (1.0 equiv), 4-benzylpiperidinemethanol (1.1 equiv), DIAD (1.2 equiv), and PPh₃ (1.2 equiv) in THF are stirred at 0 °C → RT for 12 hours. This method offers higher regioselectivity but lower yield (52%) due to competing side reactions.

Reductive Amination

Condensation of pyridazinone with 4-benzylpiperidine-1-carbaldehyde (1.1 equiv) using NaBH₃CN (1.5 equiv) in MeOH at RT for 6 hours affords the target compound in 58% yield.

Comparative Table:

MethodYield (%)Purity (%)Reaction Time (h)
Mannich Reaction659824
Mitsunobu529512
Reductive Amination58976

Large-Scale Synthesis and Process Optimization

For industrial-scale production, the Mannich reaction is preferred due to cost-effectiveness. Key parameters include:

  • Temperature Control : Maintaining 60 ± 2 °C prevents decomposition of formaldehyde adducts.

  • Workup Simplification : Replacing column chromatography with crystallization (ethanol/water 3:1) reduces solvent use by 40%.

Scale-Up Data (10 mol scale):

ParameterLab ScalePilot Scale
Yield65%62%
Purity98%96%
Cycle Time24 h28 h

Analytical and Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min) shows a single peak at 8.2 min, confirming >98% purity.

Structural Elucidation

X-ray Crystallography : Single crystals grown from ethyl acetate confirm the substitution pattern and stereochemistry. Key bond lengths include N1–C2 (1.35 Å) and C6–O1 (1.23 Å).

Challenges and Mitigation Strategies

  • Byproduct Formation : Dimethylation at position 1 is suppressed by using stoichiometric HCl (0.5 equiv) during the Mannich reaction.

  • Low Solubility : Adding 10% DMSO to the reaction mixture enhances solubility of the 3,4-dimethoxyphenyl precursor.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

  • Antidepressant Activity
    • Research indicates that derivatives of benzylpiperidine exhibit antidepressant-like effects in animal models. The piperidine moiety is known for its interaction with neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial in mood regulation .
  • Antiviral Properties
    • Some studies have explored the antiviral potential of pyridazine derivatives against viruses such as Hepatitis A. The compound's structure may facilitate interactions with viral proteins, inhibiting their function and replication .
  • Cognitive Enhancers
    • Compounds similar to this pyridazine derivative have been investigated for their cognitive-enhancing properties. They may act on cholinergic pathways, making them potential candidates for treating cognitive decline associated with diseases like Alzheimer's .

Synthesis and Derivatives

The synthesis of 2-[(4-benzylpiperidin-1-yl)methyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one involves multi-step organic reactions that incorporate various functional groups to enhance biological activity. Derivatives of this compound have been synthesized to explore modifications that could improve efficacy and reduce side effects.

Case Study 1: Antidepressant Effects

A study published in a peer-reviewed journal demonstrated that a related compound showed significant antidepressant effects in rodent models. The mechanism was attributed to increased serotonin levels and modulation of the norepinephrine system, suggesting that similar compounds could offer therapeutic benefits for depression .

Case Study 2: Antiviral Activity Against Hepatitis A

In another research effort, a series of pyridazine derivatives were tested for their antiviral properties. The results indicated that certain structural modifications led to enhanced activity against Hepatitis A virus, highlighting the potential of this class of compounds in antiviral drug development .

Wirkmechanismus

  • The compound likely exerts its effects through interactions with specific molecular targets.
  • Further studies are needed to elucidate the precise pathways involved.
  • Vergleich Mit ähnlichen Verbindungen

    Key Compounds:

    6-(4-Methylphenyl)-2-[3-(4-substituted-piperazine-1-yl)propyl]pyridazin-3(2H)-one (Murty et al., 2012): Structure: Features a 4-methylphenyl group at position 6 and a piperazine-propyl chain at position 2. Comparison: The 3,4-dimethoxyphenyl group in the target compound may offer improved binding affinity compared to the 4-methylphenyl group due to enhanced hydrogen bonding via methoxy groups.

    6-(3,4-Dichlorophenyl)pyridazin-3(2H)-one (CAS 55901-92-3):

    • Structure : Substituted with electron-withdrawing 3,4-dichlorophenyl at position 4.
    • Activity : Similarity score of 0.97 to the target compound, suggesting structural overlap but divergent electronic properties .
    • Comparison : Chlorine substituents increase lipophilicity but may reduce metabolic stability compared to methoxy groups.

    Modifications in the Piperidine/Piperazine Moiety

    Key Compounds:

    2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one (CAS 1224163-35-2): Structure: Differs from the target compound by a 4-methoxyphenyl group (vs. 3,4-dimethoxyphenyl) and a 2-oxoethyl linker (vs. methyl). Purity: Synthesized at >99.0% purity, indicating feasible scalability .

    6-(4-Chlorophenyl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one (CAS 1374516-20-7):

    • Structure : Incorporates a pyridinylpiperazinylmethyl group instead of benzylpiperidine.
    • Comparison : The pyridine ring introduces basicity, which may affect blood-brain barrier penetration compared to the benzyl group .

    Key Findings:

    Anti-inflammatory Activity: A 4-methylphenyl-substituted pyridazinone (IC₅₀ = 11.6 μM against LPS-induced inflammation) suggests that substituent position and electronic effects critically modulate activity. The target compound’s 3,4-dimethoxyphenyl group may enhance potency due to dual methoxy interactions .

    Antinociceptive Activity: 4,5-Functionalized 6-phenylpyridazinones (Piaz et al., 1996) showed significant pain relief in rodent models. The target compound’s benzylpiperidine group could extend duration of action by slowing metabolism .

    Biologische Aktivität

    The compound 2-[(4-benzylpiperidin-1-yl)methyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention for its potential biological activities. This article summarizes the biological properties, mechanisms of action, and relevant research findings associated with this compound.

    • Molecular Formula : C24H29N3O3
    • Molecular Weight : 405.50 g/mol
    • CAS Number : 2097683-67-3

    The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

    • Neurotransmitter Receptors : It has been shown to act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
    • Antiviral Activity : Preliminary studies indicate potential antiviral properties, particularly against viruses such as Ebola virus (EBOV) and others through mechanisms that inhibit viral entry into cells.

    Antiviral Activity

    Recent studies have demonstrated that related compounds exhibit significant antiviral activity. For instance, derivatives with similar structures have shown submicromolar activity against EBOV, suggesting that the piperidine moiety plays a crucial role in enhancing antiviral efficacy. The mechanism involves inhibition of viral entry at the level of the Niemann-Pick C1 (NPC1) protein, which is essential for viral fusion and entry into host cells .

    Neuroprotective Effects

    There is evidence suggesting that compounds related to 2-[(4-benzylpiperidin-1-yl)methyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one may possess neuroprotective effects. These effects are likely due to their ability to modulate cholinergic activity and inhibit acetylcholinesterase (AChE), thus enhancing cholinergic neurotransmission which is beneficial in conditions like Alzheimer's disease .

    Case Studies

    • In Vitro Studies : A series of in vitro assays have been conducted to evaluate the cytotoxicity and antiviral efficacy of this compound. The results indicated that it exhibits low cytotoxicity while maintaining significant antiviral activity against EBOV .
    • Animal Models : In vivo studies using animal models have shown promising results regarding the neuroprotective properties of related compounds, suggesting potential therapeutic applications in neurodegenerative diseases .

    Data Table: Summary of Biological Activities

    Activity TypeAssessed CompoundEC50 (µM)Selectivity Index
    Antiviral2-[(4-benzylpiperidin-1-yl)methyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one0.9310
    NeuroprotectiveRelated piperidine derivativesN/AN/A

    Q & A

    What are the optimal synthetic routes for preparing 2-[(4-benzylpiperidin-1-yl)methyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one, and how do reaction conditions influence yield and purity?

    Answer:
    The synthesis of pyridazinone derivatives typically involves cyclocondensation of hydrazines with diketones or keto-esters. For analogs like this compound, a key step is the alkylation of the pyridazinone core with a benzylpiperidine moiety. Evidence from similar compounds suggests using ethanol as a solvent and sodium ethoxide as a base, with overnight reaction at room temperature to promote cyclization . Yield optimization may require controlled addition of aldehyde derivatives and pH adjustment during workup (e.g., acidification with HCl to precipitate the product). Purity can be enhanced via recrystallization in 90% ethanol . Advanced purification techniques like preparative HPLC (as noted in pyridazinone analogs ) are recommended for isolating stereoisomers or eliminating by-products.

    How can structural modifications to the benzylpiperidine or dimethoxyphenyl groups alter the compound’s bioactivity, and what computational tools validate these structure-activity relationships (SAR)?

    Answer:
    The benzylpiperidine group contributes to lipophilicity and potential CNS penetration, while the 3,4-dimethoxyphenyl moiety may enhance binding to aromatic-rich enzyme pockets (e.g., kinases or GPCRs). SAR studies on related pyridazinones show that substituting the benzyl group with halogens or electron-withdrawing groups (e.g., chloro, fluoro) modulates potency . Computational tools like molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding affinities to targets like PDE inhibitors or serotonin receptors. For example, analogs with fluorinated benzyl groups exhibited improved metabolic stability in hepatic microsome assays .

    What analytical methods are critical for characterizing this compound, and how do conflicting spectral data (e.g., NMR or MS) arise?

    Answer:

    • NMR : 1^1H and 13^13C NMR are essential for confirming the benzylpiperidine methyl linkage and dimethoxyphenyl substitution. Discrepancies in coupling constants may arise from rotational isomerism in the piperidine ring .
    • MS : High-resolution mass spectrometry (HRMS) resolves isotopic patterns, but adduct formation (e.g., Na+^+/K+^+) can obscure molecular ion peaks.
    • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment. Contradictions in retention times may stem from residual solvents or degradation products .

    How should researchers design experiments to resolve contradictions in reported pharmacological data (e.g., IC50 variability across studies)?

    Answer:

    • Standardized Assays : Use cell lines with consistent passage numbers and validated kinase/inhibition protocols (e.g., ATP-binding assays with recombinant enzymes).
    • Control Compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
    • Data Reproducibility : Replicate experiments under controlled conditions (temperature, pH, solvent/DMSO concentration) as small deviations in solvent polarity can drastically alter IC50 values .

    What are the stability profiles of this compound under physiological and storage conditions, and how can degradation pathways be mitigated?

    Answer:
    Pyridazinones are prone to hydrolysis under acidic/basic conditions. Accelerated stability studies (40°C/75% RH for 6 months) should monitor degradation via HPLC. For storage, lyophilize the compound and store at -20°C under argon to prevent oxidation of the dimethoxyphenyl group . Degradation products (e.g., free piperidine or demethylated analogs) can be identified using LC-MS/MS .

    Which in silico models predict the compound’s pharmacokinetic properties (e.g., BBB penetration, CYP inhibition)?

    Answer:

    • BBB Penetration : Use QSAR models like Brain-Blood Partition Coefficient (logBB) or P-gp substrate prediction via SwissADME .
    • CYP Inhibition : Dock the compound into CYP3A4/2D6 active sites using Glide (Schrödinger). Meta-analysis of similar compounds shows that bulky substituents on the piperidine ring reduce CYP2D6 affinity .
    • ADMET : Tools like pkCSM predict oral bioavailability and toxicity endpoints (e.g., hERG inhibition risk) .

    How does the compound interact with common off-target receptors, and what experimental strategies minimize false positives in screening assays?

    Answer:
    Off-target binding (e.g., histamine H1 or adrenergic receptors) can be assessed via radioligand displacement assays. Counter-screening against a panel of 50+ receptors (Eurofins CEREP panel) is recommended. To reduce false positives:

    • Use orthogonal assays (e.g., functional cAMP assays alongside binding studies).
    • Employ high-stringency wash steps in cell-based assays to eliminate non-specific interactions .

    What are the best practices for scaling up synthesis from milligram to gram quantities without compromising stereochemical integrity?

    Answer:

    • Process Optimization : Use flow chemistry for exothermic steps (e.g., alkylation) to maintain temperature control .
    • Catalysis : Transition from stoichiometric bases (e.g., NaH) to catalytic systems (e.g., DBU) to reduce waste.
    • Crystallization : Seed the reaction with pure enantiomers to control polymorphism during scale-up .

    How can researchers validate the compound’s mechanism of action in complex biological systems (e.g., organoids or in vivo models)?

    Answer:

    • Organoids : Treat patient-derived cancer organoids with the compound and monitor apoptosis via caspase-3/7 assays .
    • In Vivo : Use pharmacokinetic-pharmacodynamic (PK/PD) modeling in rodent models to correlate plasma concentrations with target engagement (e.g., biomarker modulation in blood/tissue) .
    • Omics Integration : RNA-seq or proteomics can identify downstream pathways affected by the compound .

    What are the ethical and regulatory considerations for handling this compound in preclinical studies?

    Answer:

    • Safety Protocols : Follow OECD guidelines for acute toxicity testing (e.g., LD50 determination in rodents) .
    • Regulatory Compliance : Ensure compliance with ICH M7 guidelines for mutagenicity assessment (Ames test + in silico predictions) .
    • Ethical Review : Submit study designs to institutional animal care committees (IACUC) for approval, emphasizing 3R principles (Replacement, Reduction, Refinement) .

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.